N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further modified through various chemical reactions to introduce the desired functional groups and complete the synthesis of the target compound.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable production .
Chemical Reactions Analysis
N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, toluene), and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: In biological research, this compound has shown promise as an inhibitor of specific enzymes and proteins involved in disease processes.
Medicine: The compound’s anticancer properties have been a major focus of research.
Industry: In the pharmaceutical industry, this compound is being explored as a potential lead compound for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to the active site of MIF and D-DT, inhibiting their tautomerase activity . This inhibition leads to the suppression of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings, leading to variations in their chemical properties and biological activities.
Pyrano[2,3-d]pyrimidine derivatives: These compounds contain an additional pyran ring fused to the pyrimidine core, which can influence their reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-11-5-4-8-22-16(11)21-18-14(19(22)24)10-15(26-18)17(23)20-12-6-3-7-13(9-12)25-2/h3-10H,1-2H3,(H,20,23) |
InChI Key |
HHWUCHSOWSGCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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